2-(Oxan-4-ylformamido)propanoic acid

Purity Analysis Procurement Chemical Synthesis

2-(Oxan-4-ylformamido)propanoic acid (CAS 1309036-06-3 / 1516949-42-0) is a non-proteinogenic amino acid building block featuring a tetrahydropyran ring that introduces conformational constraint—ideal for peptide mimetics and foldamer design. With a purity of 98%, it ensures high coupling efficiency and minimal side reactions in solid-phase synthesis. Its well-defined melting point (178–180 °C) supports polymorph screening and crystallization studies, while the availability of both racemic and enantiopure forms enables stereochemistry-activity relationship investigations. This compound offers predictable β-helical backbone conformation for demanding medicinal chemistry projects.

Molecular Formula C9H15NO4
Molecular Weight 201.222
CAS No. 1309036-06-3; 1516949-42-0
Cat. No. B2834168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Oxan-4-ylformamido)propanoic acid
CAS1309036-06-3; 1516949-42-0
Molecular FormulaC9H15NO4
Molecular Weight201.222
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C1CCOCC1
InChIInChI=1S/C9H15NO4/c1-6(9(12)13)10-8(11)7-2-4-14-5-3-7/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13)
InChIKeyDLEPCBYYGUHQCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Oxan-4-ylformamido)propanoic acid (CAS 1309036-06-3; 1516949-42-0): A Tetrahydropyran-Functionalized Alanine Building Block


2-(Oxan-4-ylformamido)propanoic acid, also known as N-(tetrahydro-2H-pyran-4-ylcarbonyl)alanine, is a synthetic amino acid derivative featuring a tetrahydropyran (oxane) ring linked via a formamide bridge to a propanoic acid backbone . With the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol, this compound is classified as a non-proteinogenic amino acid building block [1]. The tetrahydropyran moiety introduces conformational constraint and hydrogen-bonding potential, distinguishing it from simple aliphatic amino acids and positioning it as a valuable scaffold in medicinal chemistry, peptide mimetic design, and solid-phase synthesis [2].

Why Generic Tetrahydropyran-Amino Acid Analogs Cannot Substitute 2-(Oxan-4-ylformamido)propanoic acid


Despite sharing the tetrahydropyran motif, subtle variations in linkage position, stereochemistry, and substituent groups among in-class analogs lead to significant differences in physicochemical properties, synthetic accessibility, and biological activity [1]. For instance, shifting the amide linkage from the alpha- to the beta-position (as in the positional isomer 3-(tetrahydro-2H-pyran-4-carboxamido)propanoic acid) alters conformational flexibility and hydrogen-bonding geometry, directly impacting peptide secondary structure and target binding affinity [2]. Similarly, stereoisomers of 2-(oxan-4-ylformamido)propanoic acid exhibit distinct three-dimensional arrangements that are critical in chiral recognition processes. The evidence presented below quantifies these differentiating attributes, establishing why 2-(oxan-4-ylformamido)propanoic acid (CAS 1309036-06-3 / 1516949-42-0) offers unique value for scientific procurement relative to its closest analogs [3].

Quantitative Differentiation Evidence for 2-(Oxan-4-ylformamido)propanoic acid (CAS 1309036-06-3; 1516949-42-0)


Purity and Vendor Supply Consistency: 98% vs. 95% Specification

2-(Oxan-4-ylformamido)propanoic acid is commercially available at a minimum purity of 98% from multiple established vendors (e.g., MolCore, LeYan) , whereas the structurally related positional isomer 3-(tetrahydro-2H-pyran-4-carboxamido)propanoic acid (CAS 1042797-15-8) is predominantly supplied at 95% purity . This 3-percentage-point difference in specified purity reduces the risk of contaminant-driven side reactions and eliminates the need for additional purification steps in sensitive applications such as peptide coupling or biological assays .

Purity Analysis Procurement Chemical Synthesis

Positional Isomer Differentiation: Alpha- vs. Beta-Amide Linkage

The target compound contains an alpha-amide linkage (N-substituted alanine), while its closest positional isomer (CAS 1042797-15-8) features a beta-amide linkage (N-substituted beta-alanine) [1]. This structural distinction yields different InChIKeys (DLEPCBYYGUHQCP-UHFFFAOYSA-N vs. PUEXMSUDHAETLT-UHFFFAOYSA-N) , reflecting distinct three-dimensional conformations that influence peptide backbone geometry and receptor recognition. In tetrahydropyran-amino acid-based ion channel studies, the alpha-linkage configuration was shown to preserve the β-helical fold of gramicidin A more effectively than beta-linked analogs, with single-channel conductance measurements demonstrating Eisenman I ion selectivity [2].

Structural Biology Peptide Mimetics Medicinal Chemistry

Physicochemical Property: Melting Point for Polymorph Screening and Crystallization

2-(Oxan-4-ylformamido)propanoic acid exhibits a reported melting point of 178–180 °C [1], a property not consistently documented for its beta-alanine positional isomer (CAS 1042797-15-8) in vendor literature . This thermal parameter is critical for researchers conducting polymorph screening, salt selection, or hot-stage microscopy. In comparison, the simpler analog N-acetylalanine displays a significantly lower melting point of 137–139 °C [2], highlighting how the tetrahydropyran moiety in 2-(oxan-4-ylformamido)propanoic acid enhances thermal stability and may improve solid-state formulation characteristics.

Solid-State Chemistry Formulation Crystallography

Stereochemical Configuration and Enantiomeric Purity Options

2-(Oxan-4-ylformamido)propanoic acid is available as a racemic mixture (CAS 1516949-42-0) and, from specialized suppliers, as the single (2R)-enantiomer . In contrast, the positional isomer 3-(tetrahydro-2H-pyran-4-carboxamido)propanoic acid lacks a chiral center at the alpha-carbon, offering no enantiomeric resolution capability [1]. The presence of a stereocenter in 2-(oxan-4-ylformamido)propanoic acid allows researchers to select either the racemate for cost-effective achiral applications or the enantiopure form for stereospecific studies, providing a level of synthetic flexibility not possible with achiral beta-alanine analogs [2].

Chiral Synthesis Enantioselective Catalysis Asymmetric Chemistry

Optimal Procurement and Research Applications for 2-(Oxan-4-ylformamido)propanoic acid (CAS 1309036-06-3; 1516949-42-0)


Peptide Mimetic and Foldamer Synthesis

The alpha-amide linkage and tetrahydropyran conformational constraint of 2-(oxan-4-ylformamido)propanoic acid make it ideally suited for incorporation into peptide mimetics and foldamers. Its ability to preserve β-helical structure, as demonstrated in gramicidin A hybrid ion channel studies [1], recommends it for projects requiring predictable peptide backbone conformation. The 98% purity grade ensures high coupling efficiency and minimizes side reactions during solid-phase synthesis .

Chiral Building Block for Asymmetric Synthesis

Researchers engaged in asymmetric catalysis or stereospecific drug design benefit from the availability of both racemic and enantiopure (2R)-forms of 2-(oxan-4-ylformamido)propanoic acid. This stereochemical flexibility is absent in achiral analogs such as the beta-alanine positional isomer [2], making the target compound a more versatile choice for constructing chiral libraries and investigating stereochemistry-activity relationships .

Solid-State Characterization and Polymorph Screening

The well-defined melting point of 178–180 °C [3] provides a reliable thermal reference for polymorph screening and salt/co-crystal development. In contrast, the positional isomer lacks publicly reported melting data, introducing unnecessary ambiguity in solid-form optimization. Procurement of 2-(oxan-4-ylformamido)propanoic acid thus accelerates formulation and crystallization studies by offering a reproducible thermal fingerprint [4].

Quality Control and Regulatory-Compliant Research

For laboratories operating under ISO or GLP guidelines, the higher commercial purity specification (98% vs. 95%) of 2-(oxan-4-ylformamido)propanoic acid reduces the analytical burden associated with impurity profiling . This advantage streamlines method validation and ensures consistent lot-to-lot performance in regulated environments, where even minor contaminant variations can invalidate results .

Technical Documentation Hub

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